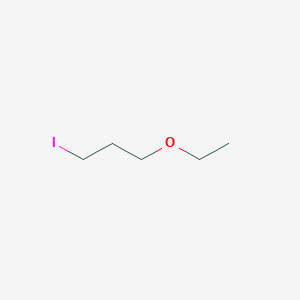

1-Ethoxy-3-iodopropane

Description

Contextual Significance of Haloethers in Contemporary Organic Synthesis

Haloethers, the chemical class to which 1-Ethoxy-3-iodopropane belongs, are compounds containing at least one halogen atom and an ether functional group. They serve as significant intermediates and reagents in modern organic chemistry. α-Halo ethers, in particular, are recognized as versatile reagents for protecting various functional groups, such as alcohols, and act as precursors for carbenes and other reactive species. orgsyn.org

The synthesis of haloethers can be achieved through several methods. A common approach involves the reaction of alkenes with a halogen source in an alcohol solvent, a process known as haloetherification, which proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This reaction is stereoselective, typically resulting in anti-addition products. masterorganicchemistry.com More recently, chemoenzymatic methods have been developed for haloether synthesis, combining enzymatic hypohalite generation with the oxidation of alkenes and subsequent nucleophilic attack by alcohols. tudelft.nl While primary alcohols generally yield the best results in these systems, the use of different halide sources (chloride, bromide, or iodide) allows for the synthesis of a diverse range of haloethers. tudelft.nl

Beyond laboratory synthesis, certain halogenated ethers have practical applications in materials science, where they can enhance the thermal stability and fire resistance of polymers. wikipedia.org Brominated and chlorinated ethers, for example, act as flame retardants by releasing halogen radicals at high temperatures, which interrupt the chemical chain reactions of combustion. wikipedia.org

Overview of Key Research Domains for Organoiodine Compounds in Ether Architectures

Organoiodine compounds are widely used as intermediates in organic synthesis, primarily because the carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. avivanalytical.com This characteristic facilitates both the formation and cleavage of the C-I bond, making organoiodides excellent leaving groups in nucleophilic substitution reactions and ideal precursors for a variety of synthetic transformations. avivanalytical.comrsc.org

In molecules that contain both an ether and an organoiodide, such as this compound, this reactivity profile allows for selective functionalization. The compound serves as an electrophilic propane (B168953) unit where the iodine atom can be readily displaced by a wide range of nucleophiles. For instance, in dihalogenated alkanes like 1-chloro-3-iodopropane (B107403), the significant difference in the leaving group ability of iodine versus chlorine allows for selective substitution at the C-I bond first. guidechem.com This principle is exploited in multi-step syntheses, such as the α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane to create precursors for chiral piperidines. acs.org

The utility of organoiodine compounds extends beyond simple substitution reactions. They are precursors for Grignard reagents and other organometallic compounds. For example, 1-phenoxy-3-iodopropane has been used to generate cyclopropane (B1198618) through a reaction with magnesium in butyl ether. acs.org Furthermore, the broader field of organoiodine chemistry includes hypervalent iodine compounds, which contain iodine in a higher oxidation state (III or V). nih.govsemanticscholar.org These reagents, such as iodosylbenzene and Dess-Martin periodinane, are powerful and selective oxidizing agents used for various transformations, including the oxidation of alcohols to aldehydes and ketones. nih.govacs.org While this compound itself is not a hypervalent iodine compound, its study falls within the larger research domain focused on leveraging the unique properties of iodine in organic molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYODDTFWIMEWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511223 | |

| Record name | 1-Ethoxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123691-74-7 | |

| Record name | 1-Ethoxy-3-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Ethoxy 3 Iodopropane

Exploration of Novel Alkylation and Etherification Protocols

The formation of the ether linkage in 1-ethoxy-3-iodopropane is a critical step that can be approached through various alkylation and etherification strategies. The Williamson ether synthesis remains a foundational and widely used method. wikipedia.org This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a leaving group (typically a halide) on another molecule in an SN2 reaction. youtube.comlibretexts.org

To synthesize this compound, one could react sodium ethoxide (prepared from ethanol (B145695) and a strong base like sodium hydride) with a suitable three-carbon electrophile such as 1,3-diiodopropane (B1583150) or 1-bromo-3-iodopropane. youtube.com

While the Williamson synthesis is robust, particularly with primary alkyl halides, modern advancements have sought to improve its efficiency and scope. masterorganicchemistry.com Novel protocols often focus on milder reaction conditions, improved yields, and the use of more environmentally benign catalysts and solvent systems. For instance, the use of ionic liquids as solvents can facilitate nucleophilic substitution reactions, including etherifications, by providing a polar environment that enhances reaction rates and simplifies product isolation. organic-chemistry.org Phase-transfer catalysis is another technique that can be employed to facilitate the reaction between an aqueous or solid-phase alkoxide and an organic-phase alkyl halide.

Retrosynthetic Analysis for this compound and Related Analogues

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, this analysis reveals two primary strategic disconnections.

Strategic Disconnections for Carbon-Oxygen and Carbon-Iodine Bonds

The structure of this compound offers two logical points for disconnection: the carbon-oxygen (C-O) ether bond and the carbon-iodine (C-I) bond. scripps.edu Each disconnection suggests a different synthetic pathway.

Disconnection of the C-O Bond:

Retrosynthetic Step: CH₃CH₂-O-CH₂CH₂CH₂I ⇒ CH₃CH₂O⁻ + ⁺CH₂CH₂CH₂I

Synthetic Equivalents: This disconnection points to an ethoxide nucleophile and a 3-iodopropyl electrophile.

Forward Synthesis: This corresponds to the Williamson ether synthesis . The practical starting materials would be sodium ethoxide and a 1,3-dihalopropane, such as 1,3-diiodopropane or 1-bromo-3-iodopropane. wikipedia.org This is often the preferred route when the alkyl halide is primary, as it minimizes competing elimination reactions. libretexts.org

Disconnection of the C-I Bond:

Retrosynthetic Step: CH₃CH₂OCH₂CH₂CH₂-I ⇒ CH₃CH₂OCH₂CH₂CH₂⁻ + I⁺

Synthetic Equivalents: This initial disconnection is synthetically impractical. A more logical approach involves a functional group interconversion (FGI).

Forward Synthesis: The C-I bond is retrosynthetically converted to a C-OH bond via FGI. This leads to the precursor 3-ethoxy-1-propanol . The forward synthesis then involves the conversion of the primary alcohol functionality into an iodide using methods described in section 2.1.2.

| Disconnection Strategy | Bond Cleaved | Key Precursors | Forward Synthetic Reaction |

|---|---|---|---|

| Ether Formation | C-O | Ethanol (as ethoxide) and 1,3-Diiodopropane | Williamson Ether Synthesis wikipedia.org |

| Iodination | C-I (via FGI) | 3-Ethoxy-1-propanol | Conversion of Alcohol to Iodide libretexts.org |

Functional Group Interconversion (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of retrosynthetic planning. fiveable.meyoutube.com It allows for the use of more readily available or reactive precursors.

In the synthesis of this compound, FGI is most prominent in the pathway involving the C-I bond disconnection. The target functional group, an alkyl iodide, is retrosynthetically transformed into a more convenient precursor functional group, an alcohol. youtube.com The forward reaction is the FGI of the hydroxyl group to an iodide (R-OH → R-I).

FGI is also critical when a less reactive halide must be converted to a more reactive one. For example, if the synthesis started with 1-ethoxy-3-chloropropane, an FGI step using the Finkelstein reaction (R-Cl → R-I) would be necessary to produce the final product. vanderbilt.edu This highlights how FGI can be used to activate a substrate for subsequent reactions or to install the desired final functionality.

Chemoselectivity Considerations in Multistep Synthesis Design

In the context of a multistep synthesis where this compound is an intermediate, chemoselectivity becomes a paramount concern. The molecule possesses two distinct functional groups: a relatively inert ether and a reactive primary iodide. The challenge in any subsequent synthetic step is to selectively transform one part of the molecule without affecting the other, or to orchestrate a sequence of reactions that takes into account the reactivity of both groups.

One of the primary chemoselectivity challenges involves the potential for ether cleavage . While ethers are generally stable to many reagents, they can be cleaved by strong acids, particularly hydrogen halides like hydroiodic acid (HI). byjus.comhighfine.commasterorganicchemistry.comallaboutchemistry.netiitk.ac.in If a subsequent reaction in a synthetic sequence requires strongly acidic conditions, there is a risk of cleaving the ethoxy group in this compound, leading to undesired byproducts. The mechanism of this cleavage can be either S(_N)1 or S(_N)2, depending on the structure of the ether and the reaction conditions. byjus.comhighfine.commasterorganicchemistry.comallaboutchemistry.net For a primary ether like this compound, the cleavage would likely proceed via an S(_N)2 mechanism. byjus.comallaboutchemistry.net

Another significant consideration is the competition between substitution and elimination reactions . The primary iodide of this compound is susceptible to nucleophilic attack (S(_N)2 reaction). However, if a sterically hindered or strong base is used as a nucleophile in a subsequent step, an E2 elimination reaction can compete with the desired substitution, leading to the formation of an alkene. youtube.comyoutube.com The choice of solvent and temperature can also influence the ratio of substitution to elimination products.

Furthermore, the presence of the ether oxygen can potentially influence the reactivity of the iodide. While the effect is not as pronounced as in alpha-haloethers, the ether oxygen can exert a modest inductive effect, potentially influencing the rate of substitution reactions at the gamma-carbon.

To navigate these chemoselectivity challenges, the use of protecting groups may be necessary in a complex synthesis. chemistrysteps.comhighfine.comuwindsor.cauobaghdad.edu.iq For instance, if a reaction needs to be performed elsewhere in a more complex molecule containing the 1-ethoxy-3-iodopropyl moiety, and the desired reaction conditions are incompatible with the iodo group, the iodo group could be temporarily converted to a less reactive functional group. However, a more common scenario would involve the synthesis of a more complex alkoxy iodide where the alcohol precursor contains other sensitive functional groups. In such cases, these other functional groups would need to be protected before the iodination step.

The following table summarizes some of the key chemoselectivity considerations in multistep syntheses involving this compound or similar structures.

Table 2: Chemoselectivity Challenges and Mitigation Strategies

| Potential Side Reaction | Triggering Conditions | Mitigation Strategy |

| Ether Cleavage | Strong acids (e.g., HI, HBr) | Avoid strongly acidic conditions; use alternative catalysts or reagents. |

| Elimination (E2) | Strong, sterically hindered bases | Use of less basic nucleophiles; control of reaction temperature and solvent. |

| Reaction at Ether Oxygen | Strong electrophiles | Avoid the use of strong Lewis or Brønsted acids if the ether linkage needs to be preserved. |

| Incompatible Reactions with the Iodo Group | Use of reagents that react with alkyl iodides (e.g., strong bases, certain organometallics) | Employ a protecting group strategy for other sensitive functional groups in the molecule prior to introducing the iodo group. |

Ultimately, the successful incorporation of the this compound unit into a larger molecule in a multistep synthesis relies on a careful selection of reagents and reaction conditions that are compatible with both the ether and the alkyl iodide functionalities, or the strategic use of protecting groups to temporarily mask reactive sites.

Investigative Studies on the Reactivity and Reaction Mechanisms of 1 Ethoxy 3 Iodopropane

Mechanistic Investigations of Elimination Reactions

Elimination reactions are another important pathway for alkyl halides. In the case of 1-ethoxy-3-iodopropane, this would typically involve the removal of a hydrogen atom from the carbon adjacent to the carbon bearing the iodine (the β-carbon) and the iodide ion, leading to the formation of an alkene.

The most common elimination mechanism for a primary alkyl halide like this compound is the E2 (Elimination Bimolecular) mechanism. This is a concerted process where a strong, sterically hindered base removes a β-hydrogen at the same time as the C-I bond breaks and a π-bond is formed. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base.

The transition state of an E2 reaction has a specific geometric requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. This alignment allows for the smooth overlap of orbitals to form the new π-bond. Theoretical calculations and experimental studies on similar molecules suggest that the transition state involves a partial breaking of the C-H and C-I bonds and a partial formation of the C=C double bond. cmu.edu Kinetic isotope effect studies, where the β-hydrogen is replaced by deuterium, can provide evidence for the involvement of C-H bond cleavage in the rate-determining step, a hallmark of the E2 mechanism. nih.govnih.gov

The E1 (Elimination Unimolecular) mechanism, which proceeds through a carbocation intermediate, is unlikely for this compound for the same reasons that the SN1 reaction is disfavored.

Exploration of Organometallic Reactions involving this compound

The carbon-iodine bond in this compound is susceptible to reaction with various metals to form organometallic reagents. For instance, it can react with magnesium to form a Grignard reagent or with lithium to form an organolithium reagent. These reagents are powerful nucleophiles and bases and are widely used in organic synthesis for the formation of new carbon-carbon bonds.

While this compound can be used to form organometallic reagents that then act as alkylating agents, it can also be the subject of catalytic alkylation. One of the most well-known examples of catalytic alkylation is the Friedel-Crafts alkylation of aromatic compounds. libretexts.orgorganic-chemistry.orgmt.comyoutube.com In a typical Friedel-Crafts reaction, an alkyl halide reacts with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). libretexts.orgmt.com

The mechanism involves the formation of a carbocation or a carbocation-like complex from the alkyl halide and the Lewis acid. youtube.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the substitution of a hydrogen atom on the ring with the alkyl group. youtube.com However, for a primary alkyl halide like this compound, the formation of a primary carbocation is energetically unfavorable. Therefore, a fully dissociated carbocation is unlikely. Instead, the reaction likely proceeds through a complex between the alkyl halide and the Lewis acid, which is then attacked by the aromatic ring. A significant drawback of Friedel-Crafts alkylation with primary alkyl halides is the potential for carbocation rearrangement to a more stable secondary or tertiary carbocation, which is not a concern for the three-carbon chain of this compound.

Radical Reaction Mechanisms and Initiation

The radical reactivity of this compound is primarily dictated by the carbon-iodine (C-I) bond, which is the weakest bond in the molecule and susceptible to homolytic cleavage to initiate radical chain reactions. The initiation of such reactions can be achieved through thermal or photochemical means, leading to the formation of a 3-ethoxypropyl radical and an iodine radical. nih.gov

Initiation:

The initiation step involves the homolytic cleavage of the C-I bond, which can be induced by heat (thermolysis) or light (photolysis). acs.orgnih.goviipseries.org This process generates two radical species:

Thermal Initiation: This process requires heating the molecule to a temperature sufficient to overcome the bond dissociation energy of the C-I bond. researchgate.net The relatively low bond dissociation energy of the C-I bond compared to C-H, C-C, and C-O bonds makes it the preferential site for radical initiation.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can also provide the energy required for the homolytic cleavage of the C-I bond. nih.goviipseries.org Iodoalkanes are known to absorb UV light, leading to the formation of alkyl and iodine radicals. iipseries.org

Propagation:

Once initiated, the 3-ethoxypropyl radical can participate in a series of propagation steps, which constitute the chain reaction. These steps typically involve the abstraction of a hydrogen atom from a suitable donor molecule (H-D) or addition to an unsaturated molecule. A common propagation step is the reaction of the alkyl radical with a hydrogen donor, which could be another molecule of this compound or a solvent molecule, to form a stable product and a new radical that continues the chain.

The newly formed radical (D•) can then react with another molecule of this compound to regenerate the 3-ethoxypropyl radical, thus propagating the chain.

Termination:

The radical chain reaction is terminated when two radical species combine to form a non-radical product. libretexts.orglumenlearning.comlibretexts.org This can occur in several ways:

Combination of two 3-ethoxypropyl radicals:

Combination of a 3-ethoxypropyl radical and an iodine radical:

Combination of two iodine radicals:

The following table summarizes the key steps in the radical reaction mechanism of this compound.

| Reaction Step | General Equation | Description |

| Initiation | R-I → R• + I• | Homolytic cleavage of the C-I bond by heat or light. |

| Propagation | R• + H-D → R-H + D• | Hydrogen abstraction from a donor molecule. |

| D• + R-I → D-I + R• | Regeneration of the primary radical. | |

| Termination | R• + R• → R-R | Combination of two alkyl radicals. |

| R• + I• → R-I | Combination of an alkyl and an iodine radical. | |

| I• + I• → I₂ | Combination of two iodine radicals. | |

| R represents the 3-ethoxypropyl group (CH₃CH₂OCH₂CH₂CH₂) |

Reactions with Zeolite Frameworks and Surface Chemistry

The interaction of this compound with zeolite frameworks is expected to be influenced by the acidic and structural properties of the zeolite, such as pore size and the nature of the acid sites (Brønsted or Lewis acids). mdpi.comresearchgate.netrsc.org Zeolites, being microporous aluminosilicates, can act as catalysts and hosts for a variety of organic reactions. mdpi.com

Surface Interactions and Formation of Alkoxy Species:

Upon introduction into a zeolite framework, the ether functional group of this compound can interact with the acid sites. At the Brønsted acid sites (bridging Si-(OH)-Al groups), the oxygen atom of the ethoxy group can be protonated, leading to the formation of a surface-bound alkoxy species. acs.orgnih.gov

This protonation activates the C-O bond, potentially leading to subsequent reactions. acs.orgnih.gov The formation of such surface alkoxy species has been observed for other ethers on acidic zeolites and they are considered key intermediates in various catalytic processes. acs.orgnih.gov

Potential Catalytic Reactions:

The acidic environment within the zeolite pores can facilitate several reactions of this compound.

Dehydroiodination: The Brønsted acid sites can promote the elimination of hydrogen iodide (HI) to form an unsaturated ether.

Cleavage of the Ether Bond: The protonated ether can undergo cleavage of the C-O bond, particularly at elevated temperatures, to form an alcohol and an alkyl fragment that can further react within the zeolite pores.

Reactions involving the Iodide: The iodide end of the molecule can also interact with the zeolite framework. While less studied for iodo-ethers specifically, the reactivity of alkyl halides on zeolites can involve substitution or elimination reactions.

The product distribution from the reaction of this compound over a zeolite catalyst would be highly dependent on the reaction conditions (temperature, pressure) and the specific type of zeolite used (e.g., H-ZSM-5, Faujasite). mdpi.commpg.deosti.gov

The following table outlines the potential interactions and reactions of this compound with zeolite frameworks.

| Interaction/Reaction | Description | Potential Products |

| Adsorption and Protonation | The ether oxygen interacts with Brønsted acid sites, forming a protonated species. | Surface-bound protonated ether |

| Formation of Surface Alkoxy Species | The protonated ether can lead to the formation of a surface-bound ethoxy species. | Surface ethoxy species, 3-iodopropanol |

| Dehydroiodination | Elimination of HI, catalyzed by the acidic sites. | Ethoxypropene isomers |

| Ether Cleavage | Cleavage of the C-O bond of the protonated ether. | Ethanol (B145695), iodinated hydrocarbons |

Further research is required to fully elucidate the specific reaction pathways and the nature of the intermediates formed during the interaction of this compound with different zeolite frameworks.

Advanced Spectroscopic and Structural Characterization of 1 Ethoxy 3 Iodopropane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of 1-ethoxy-3-iodopropane by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. azom.comuobasrah.edu.iq The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integration values provide a complete picture of the molecular framework. libretexts.orgresearchgate.net

For this compound (CH₃-CH₂-O-CH₂-CH₂-CH₂-I), five distinct carbon environments and five distinct proton environments are expected. The electron-withdrawing effects of the oxygen and iodine atoms significantly influence the chemical shifts of nearby nuclei, moving them to a lower field (downfield).

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts and multiplicities for the hydrogen and carbon atoms in this compound.

| Atom Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ -CH₂-O- | ~1.2 ppm (triplet) | ~15 ppm |

| CH₃-CH₂ -O- | ~3.5 ppm (quartet) | ~66 ppm |

| -O-CH₂ -CH₂- | ~3.6 ppm (triplet) | ~70 ppm |

| -CH₂-CH₂ -CH₂I | ~2.0 ppm (quintet) | ~34 ppm |

| -CH₂ -I | ~3.2 ppm (triplet) | ~7 ppm |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

While one-dimensional NMR provides essential data, multi-dimensional techniques are employed to unambiguously confirm atomic connectivity. iaea.orgrsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, cross-peaks would be expected between the protons of the ethyl group (CH₃ and CH₂) and between the adjacent methylene (B1212753) (CH₂) groups of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and hydrogen atoms. It would show cross-peaks connecting each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is crucial for confirming the connection of the larger fragments, such as the link between the ethoxy group and the iodopropane chain across the ether oxygen.

These multi-dimensional experiments provide a comprehensive and definitive map of the molecule's covalent structure. nih.gov

Mass Spectrometry (MS) Methodologies for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. msu.edu

For this compound (C₅H₁₁IO), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of approximately 214.04. nih.gov The presence of a small M+1 peak would be due to the natural abundance of ¹³C. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of Iodine: The C-I bond is the weakest bond in the molecule, making the loss of an iodine radical (I•, 127 amu) a highly favorable fragmentation. This would produce a prominent peak at m/z 43, corresponding to the propyl cation ([CH₃CH₂CH₂]⁺), which is often the base peak for 1-iodopropane. docbrown.info

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is common. This could result in the loss of an ethyl radical to give a fragment at m/z 185, or the loss of a propyl iodide radical.

Cleavage of the C-O bond: Fragmentation can occur at the ether linkage, leading to various smaller charged fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique ideal for separating volatile compounds from a mixture and identifying them. shimadzu.comijert.org In the analysis of this compound, the sample is first vaporized and passed through a gas chromatograph. The components are separated based on their boiling points and interaction with the column's stationary phase. As this compound elutes from the column at its characteristic retention time, it enters the mass spectrometer, which provides a mass spectrum confirming its identity and molecular weight. This method is highly effective for verifying the purity of a sample and identifying any potential impurities. zenodo.org

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion. A key parameter derived from these experiments is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area in the gas phase. nih.gov The CCS value is a unique physicochemical property that can serve as a fingerprint for compound identification. nih.gov

While experimental data is not widely available, predictive models can calculate theoretical CCS values for various adducts of this compound. These predicted values are invaluable for identifying the compound in complex mixtures when using IM-MS techniques.

Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.99274 | 132.7 |

| [M+Na]⁺ | 236.97468 | 133.0 |

| [M-H]⁻ | 212.97818 | 126.3 |

| [M+NH₄]⁺ | 232.01928 | 150.8 |

| [M+K]⁺ | 252.94862 | 139.0 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its molecular vibrations. pageplace.denih.gov IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. libretexts.org

For this compound, the key functional groups and their expected vibrational frequencies are:

C-H (Alkyl) Stretching: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region.

C-O-C (Ether) Stretching: The asymmetric C-O-C stretch typically results in a strong, characteristic absorption in the IR spectrum between 1070 and 1150 cm⁻¹. The symmetric stretch is often weaker in the IR but may be stronger in the Raman spectrum.

CH₂ Bending (Scissoring): These vibrations are expected around 1450-1470 cm⁻¹.

C-I (Iodoalkane) Stretching: This vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹. This peak is often found in the far-infrared region.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Spectrum |

| C-H (sp³) | Stretching | 2850 - 3000 | IR, Raman |

| C-H | Bending | 1350 - 1470 | IR |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 | IR (Strong) |

| C-I | Stretching | 500 - 600 | IR, Raman |

X-ray Single Crystal Structure Analysis of Related Derivatives

X-ray Single Crystal Structure Analysis is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and stereochemistry. However, this technique requires a well-ordered single crystal of the compound. As this compound is a liquid at room temperature, it cannot be directly analyzed by this method.

To overcome this, a solid crystalline derivative would need to be synthesized. This could be achieved by forming a co-crystal with another molecule or by creating a metal complex that incorporates the this compound ligand. If a suitable crystal could be grown, X-ray diffraction analysis would provide an unambiguous confirmation of its molecular structure. Currently, there is no publicly available data on the crystal structure of this compound or its closely related derivatives.

Computational and Theoretical Chemical Studies on 1 Ethoxy 3 Iodopropane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. These methods provide insights into molecular geometry, bond strengths, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 1-Ethoxy-3-iodopropane, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The resulting data would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT can be used to generate potential energy profiles for bond rotations, such as the rotation around the C-C and C-O bonds in the ethoxy and propane (B168953) fragments. This would help in identifying the most stable conformers and the energy barriers between them.

Interactive Data Table: Hypothetical DFT Optimized Geometry of this compound (Note: The following data is illustrative and not based on actual research findings.)

| Parameter | Value |

| C-I Bond Length (Å) | 2.14 |

| C-O Bond Length (Å) | 1.43 |

| C-C-C Bond Angle (°) | 112.5 |

| O-C-C-I Dihedral Angle (°) | 180 (anti-periplanar) |

| Calculated Dipole Moment (Debye) | 2.1 |

Ab Initio Approaches for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, albeit at a greater computational cost. For this compound, these high-accuracy calculations would be valuable for obtaining precise electronic energies, ionization potentials, and electron affinities, which are crucial for understanding its reactivity.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is a key aspect of chemistry. Computational modeling can elucidate reaction pathways and identify the high-energy transition states that control reaction rates.

Kinetic and Thermodynamic Predictions for Reaction Feasibility

For a molecule like this compound, which contains a reactive carbon-iodine bond, modeling its reaction pathways, for instance in nucleophilic substitution reactions, would be of significant interest. Computational methods can be used to map out the potential energy surface of a reaction, identifying the reactants, products, intermediates, and transition states.

By calculating the energies of these species, it is possible to predict the thermodynamics (enthalpy and Gibbs free energy change) and kinetics (activation energy) of the reaction. This information is vital for assessing the feasibility of a reaction and predicting its rate. For example, the energy barrier for the substitution of the iodine atom by a nucleophile could be calculated to understand its reactivity in SN1 and SN2 reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents and at various temperatures. This would reveal the flexibility of the molecule and the preferred conformations it adopts in solution. Furthermore, simulations of multiple this compound molecules would allow for the study of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern its bulk properties like boiling point and density.

Theoretical Investigations of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in this compound, due to the electron-withdrawing effect of the carbon atom, is expected to have a region of positive electrostatic potential (a σ-hole) along the extension of the C-I bond. This makes it a potential halogen bond donor.

Theoretical studies would involve using quantum chemical calculations to characterize the strength and nature of halogen bonds formed between this compound and various Lewis bases (halogen bond acceptors). This would involve calculating interaction energies, analyzing the geometry of the halogen-bonded complexes, and examining the charge transfer between the interacting molecules. Such studies are crucial for understanding the role of this compound in supramolecular chemistry and materials science.

Interactive Data Table: Hypothetical Halogen Bond Interaction Energies (Note: The following data is illustrative and not based on actual research findings.)

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) |

| Ammonia | -4.5 |

| Pyridine | -6.2 |

| Acetone | -3.8 |

Applications in Complex Chemical Synthesis and Materials Science

Utility as a Precursor in the Construction of Advanced Organic Scaffolds

While direct examples involving 1-Ethoxy-3-iodopropane are not extensively documented in publicly available literature, the reactivity profile of analogous haloalkanes provides a strong indication of its potential. For instance, the related compound, 1-chloro-3-iodopropane (B107403), serves as a valuable building block in the synthesis of complex heterocyclic structures. The presence of two different halogen atoms allows for selective reactions at either end of the propane (B168953) chain, enabling the construction of elaborate molecular frameworks.

The carbon-iodine bond is generally more reactive towards nucleophilic substitution than a carbon-chlorine bond. This differential reactivity in dihalogenated propanes is exploited in sequential substitution reactions to build larger, more complex scaffolds. It is therefore reasonable to infer that this compound, with its reactive iodide and stable ethoxy group, can function as a key precursor in the assembly of advanced organic scaffolds. The ethoxy group can influence the solubility and conformational properties of the resulting scaffold, while the iodo group provides a reactive handle for further functionalization.

A key reaction in the construction of such scaffolds is nucleophilic substitution, where the iodide is displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. This reactivity is fundamental to the stepwise assembly of complex molecules.

Integration into Multi-Step Synthesis of Bioactive Molecules

The utility of iodoalkanes as intermediates in the synthesis of biologically active molecules is well-established. A notable example that illustrates the potential role of a compound like this compound is the synthesis of inhibitors for glycinamide (B1583983) ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase). In these syntheses, the analogous compound 1-chloro-3-iodopropane has been utilized as a key building block. researchgate.netelsevier.com

The synthesis of these enzyme inhibitors involves the alkylation of a nucleophilic precursor with 1-chloro-3-iodopropane. This step introduces a three-carbon chain with a terminal chlorine, which can then be further manipulated in subsequent steps to complete the synthesis of the target bioactive molecule. The successful application of this chloro-iodo-propane derivative highlights the potential for this compound to be used in a similar capacity. The ethoxy group could offer advantages in terms of modifying the pharmacokinetic properties of the final bioactive molecule.

Below is a table summarizing the key reactants in the synthesis of GAR Tfase and AICAR Tfase inhibitors where a haloalkane plays a crucial role.

| Reactant/Intermediate | Role in Synthesis | Resulting Feature in Final Molecule |

| 1-Chloro-3-iodopropane | Alkylating agent | Introduces a functionalized three-carbon linker |

| Nucleophilic Precursor | Core of the bioactive molecule | Forms the basic scaffold of the inhibitor |

Role in Polymer Chemistry as a Monomer or Initiator

In the realm of polymer chemistry, alkyl iodides, including structures analogous to this compound, play a significant role, particularly as initiators in controlled radical polymerization (CRP) techniques. tcichemicals.com These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.

Alkyl iodides are effective initiators for a type of CRP known as organocatalyzed living radical polymerization. tcichemicals.com In this process, the carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical that initiates the polymerization of vinyl monomers. The iodine atom can then reversibly terminate the growing polymer chain, allowing for controlled chain growth.

Hypervalent iodine compounds, which can be derived from simpler iodoalkanes, have also been investigated as radical polymerization initiators. jomardpublishing.comgoogle.com These compounds can generate radicals under thermal or photochemical conditions to initiate polymerization. jomardpublishing.com The use of such initiators can lead to polymers with specific end-group functionalities, which are valuable for creating block copolymers and other advanced polymer structures.

The table below outlines the role of alkyl iodides in controlled radical polymerization.

| Polymerization Technique | Role of Alkyl Iodide | Key Advantages |

| Organocatalyzed Living Radical Polymerization | Initiator | Metal-free polymerization, low polydispersity polymers |

| Hypervalent Iodine-Mediated Polymerization | Precursor to Initiator | Generation of functionalized polymer chain ends |

Emerging Research Avenues and Future Outlook

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Traditional routes to compounds like 1-Ethoxy-3-iodopropane often rely on the Williamson ether synthesis, a classic method that, despite its utility, can generate significant salt waste and may use hazardous solvents. tandfonline.combritannica.com Future research will prioritize greener alternatives that improve atom economy, reduce waste, and utilize renewable resources.

Key developments are anticipated in catalytic processes that circumvent the need for stoichiometric reagents. For instance, advancements in the catalytic Williamson ether synthesis (CWES) could enable the use of weaker, more environmentally friendly alkylating agents at high temperatures, potentially avoiding large amounts of salt production. acs.org Furthermore, green approaches for the iodination step are being explored, such as the in situ generation of reactive iodine species from the oxidation of iodide salts with eco-friendly oxidants like hydrogen peroxide, which yields only water as a byproduct. organic-chemistry.org The adoption of flow chemistry and microwave-assisted synthesis could also offer significant advantages, providing better reaction control, reduced energy consumption, and enhanced safety for the production of this compound.

| Parameter | Traditional Synthetic Route | Potential Green Chemistry Route |

|---|---|---|

| Reagents | Stoichiometric strong bases (e.g., NaH), harsh alkylating agents | Catalytic systems, bio-based alcohols, mild iodinating agents |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, or water |

| Byproducts | High volume of inorganic salts | Benign molecules such as water |

| Energy Profile | Prolonged heating under reflux | Microwave irradiation, flow processing for higher efficiency |

| Atom Economy | Moderate | High |

Exploration of Unprecedented Reactivity Patterns

The chemical behavior of this compound is largely defined by its carbon-iodine (C-I) bond. Among alkyl halides, iodoalkanes are the most reactive due to the C-I bond's lower strength, making them excellent substrates for nucleophilic substitution. libretexts.org However, future research is expected to move beyond these conventional transformations to uncover novel reactivity.

One promising area is the exploration of radical-mediated reactions. The relative weakness of the C-I bond makes it susceptible to homolytic cleavage, generating alkyl radicals that can participate in a variety of bond-forming reactions not accessible through traditional ionic pathways. Photoinduced energy transfer catalysis, for example, could be employed to generate radicals from this compound for use in complex multicomponent transformations. researchgate.net Another frontier involves leveraging hypervalent iodine chemistry. It may be possible to oxidize the iodine atom in this compound to a higher valence state, creating a hypervalent iodine reagent in situ that could mediate unique oxidative transformations. sci-hub.senih.gov Such strategies could lead to the direct introduction of new functional groups under mild conditions.

Advancements in Catalysis for this compound Transformations

Modern catalysis offers a powerful toolkit for the precise and efficient functionalization of molecules. For this compound, catalytic advancements are crucial for expanding its synthetic potential in a selective and sustainable manner. The development of catalysts capable of activating the C-I bond under mild conditions is a central theme of current research.

Visible-light photoredox catalysis has emerged as a particularly powerful strategy for activating alkyl halides. This technology could enable a host of new transformations for this compound, including cross-couplings with a broad range of partners, direct C-H functionalizations, and aminations. These reactions often proceed at room temperature, offering a significant advantage over traditional, energy-intensive methods. Furthermore, the design of bifunctional catalysts could unlock novel reaction cascades. A catalyst designed to interact with both the ether oxygen and the iodo group could facilitate tandem reactions, increasing molecular complexity in a single synthetic operation.

| Transformation Type | Potential Catalytic System | Resulting Molecular Scaffold |

|---|---|---|

| Photoredox C-N Coupling | Iridium or Ruthenium photocatalyst with a nitrogen nucleophile | Synthesis of complex amino-ethers |

| Dual-Catalytic Cross-Coupling | Nickel catalyst combined with a photoredox catalyst | Formation of C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds |

| Reductive Coupling | Transition-metal catalyst with a reductant | Dimerization or coupling with carbonyl compounds |

| Carbonylation | Palladium or Cobalt catalyst with carbon monoxide | Synthesis of ether-containing carboxylic acid derivatives |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how reactions are discovered and optimized. Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the outcomes of unknown transformations with increasing accuracy. acs.orgnips.ccyoutube.com This predictive power can significantly reduce the experimental effort required to develop new synthetic routes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Ethoxy-3-iodopropane to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent, stoichiometry). Detailed characterization via NMR, GC-MS, and elemental analysis is critical to confirm purity. Experimental sections should include step-by-step procedures, including purification methods (e.g., distillation or chromatography) and validation of intermediates. For reproducibility, report exact conditions (e.g., reaction time, catalyst loading) and cross-reference known protocols while addressing deviations .

Q. What analytical techniques are essential for characterizing this compound in kinetic studies?

- Methodological Answer : Kinetic studies demand real-time monitoring via techniques like UV-Vis spectroscopy (to track iodine release) or GC-MS (to quantify reaction intermediates). Nuclear Overhauser Effect (NOE) NMR can elucidate structural dynamics. Ensure calibration with internal standards and validate results against control experiments. Document instrumental parameters (e.g., scan rate, detector sensitivity) to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for volatile iodinated compounds, wear nitrile gloves, and employ secondary containment for spills. Immediate neutralization of spills with sodium thiosulfate is advised. Safety Data Sheets (SDS) should guide emergency procedures, including inhalation/exposure protocols. Document risk assessments and integrate safety validations into experimental workflows .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of this compound under varying conditions?

- Methodological Answer : Address discrepancies by replicating conflicting experiments with controlled variables (e.g., solvent polarity, temperature). Use isotopic labeling (e.g., deuterated solvents) or computational modeling (DFT) to track reaction pathways. Compare kinetic data across studies and apply statistical tests (e.g., ANOVA) to assess significance. Publish negative results to clarify contextual limitations .

Q. What computational strategies are effective in predicting the stability and degradation pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies and transition states. Molecular dynamics simulations can model thermal degradation in silico. Validate predictions with experimental thermogravimetric analysis (TGA) and IR spectroscopy. Report computational parameters (basis sets, convergence criteria) to ensure reproducibility .

Q. How should researchers design experiments to investigate the catalytic applications of this compound in cross-coupling reactions?

- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) under inert atmospheres with varying ligands (e.g., phosphines). Monitor reaction progress via LC-MS and isolate products for X-ray crystallography. Include control experiments without the catalyst to confirm its role. Use the FINER framework (Feasible, Novel, Ethical, Relevant) to justify hypothesis-driven designs .

Q. What methodologies are suitable for analyzing environmental persistence or toxicity of this compound?

- Methodological Answer : Conduct biodegradability assays (e.g., OECD 301F) and ecotoxicity tests (e.g., Daphnia magna LC50). Use HPLC-MS to detect environmental residues. Compare results with structurally similar compounds (e.g., iodoalkanes) to identify structure-activity relationships. Ensure compliance with ethical guidelines for environmental testing .

Tables for Key Data Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.